3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one
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Overview
Description
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with an indene moiety, and substituted with dichlorobenzyl and dimethoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno[1,2-c]pyrazole Core: This step involves the cyclization of appropriate precursors to form the indeno[1,2-c]pyrazole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a dichlorobenzyl halide and a suitable nucleophile under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of reactive functional groups allows for substitution reactions, where halogens or other substituents can be replaced with different groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Dichlorobenzyl halide in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrazole core and have been studied for their biological activities, including CDK2 inhibition.
Indeno[1,2-c]pyrazole Derivatives: Compounds with similar indeno[1,2-c]pyrazole structures have been explored for their potential therapeutic applications.
Uniqueness
3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one is unique due to the specific combination of functional groups and its structural configuration. This uniqueness imparts distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H15Cl2N3O3 |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methylamino]-6,7-dimethoxy-1H-indeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C19H15Cl2N3O3/c1-26-14-6-9-10(7-15(14)27-2)18(25)16-17(9)23-24-19(16)22-8-11-12(20)4-3-5-13(11)21/h3-7H,8H2,1-2H3,(H2,22,23,24) |
InChI Key |
UUDNGLPFGYJJQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C2=O)C(=NN3)NCC4=C(C=CC=C4Cl)Cl)OC |
Origin of Product |
United States |
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